
2,6-Diethoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diethoxybenzoyl chloride: is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two ethoxy groups at the 2 and 6 positions. This compound is used in various chemical synthesis processes due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Diethoxybenzoyl chloride can be synthesized through the reaction of 2,6-diethoxybenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows: [ \text{C11H14O4} + \text{SOCl2} \rightarrow \text{C11H13ClO3} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2,6-Diethoxybenzoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,6-diethoxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 2,6-diethoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base like pyridine.
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 2,6-Diethoxybenzoic acid.
Reduction: 2,6-Diethoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,6-Diethoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and resins.
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and sealants to enhance their performance characteristics.
Wirkmechanismus
The mechanism of action of 2,6-diethoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the compound may modify the structure of active pharmaceutical ingredients to enhance their efficacy or stability.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethoxybenzoyl chloride: Similar in structure but with methoxy groups instead of ethoxy groups.
2,4-Diethoxybenzoyl chloride: Similar but with ethoxy groups at the 2 and 4 positions.
2,6-Diethoxybenzoic acid: The acid form of 2,6-diethoxybenzoyl chloride.
Uniqueness: this compound is unique due to the presence of ethoxy groups, which can influence its reactivity and the properties of its derivatives. The ethoxy groups can provide steric hindrance and electronic effects that may enhance the selectivity and yield of certain reactions compared to its methoxy or unsubstituted counterparts.
Eigenschaften
CAS-Nummer |
480439-42-7 |
|---|---|
Molekularformel |
C11H13ClO3 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
2,6-diethoxybenzoyl chloride |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-8-6-5-7-9(15-4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
NLXSVMOYPZOZPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC=C1)OCC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


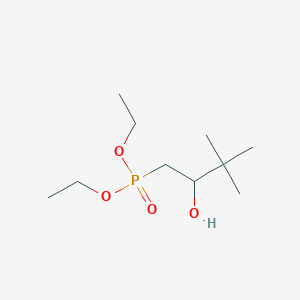
![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)
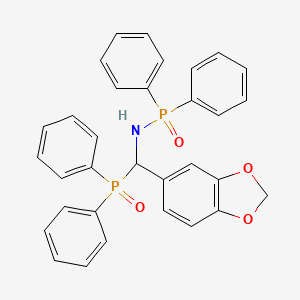
![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)

![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)
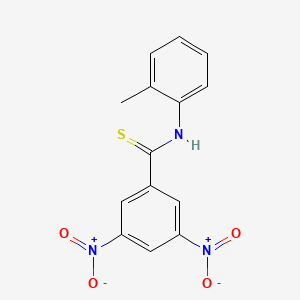
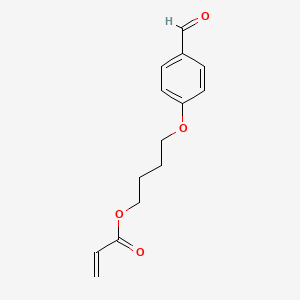

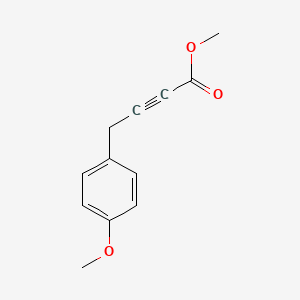
![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
